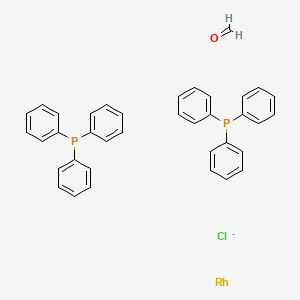

Carbonylbis(triphenylphosphine)rhodium(I) Chloride

説明

Synthesis Analysis

The synthesis of Chlorocarbonylbis(triphenylphosphine)rhodium is achieved through the reaction of tris(triphenylphosphine)chlororhodium with carbon dioxide and hydrogen. The use of a polar aprotic solvent was found to be effective for this reaction. This process demonstrates the reduction of carbon dioxide by molecular hydrogen on a rhodium complex and its fixation in the form of a carbonyl complex (Koinuma, Yoshida, & Hirai, 1975).

Molecular Structure Analysis

The molecular structure of a related carbonyl rhodium complex, as determined by X-ray crystallography, reveals a square-planar geometry around the Rhodium (Rh) atom. This finding indicates the distinct geometric configuration of rhodium complexes (Lamprecht et al., 1997).

Chemical Reactions and Properties

Chlorocarbonylbis(triphenylphosphine)rhodium(I) Chloride is known to undergo various chemical reactions, including carbon dioxide reduction and carbonyl complex formation as part of its chemical properties. This compound demonstrates the ability to catalyze the isomerization of hydroxy alkynes to unsaturated trans keto and hydroxy esters depending on the nature of the phosphine, indicating its versatility in catalysis (Saiah & Pellicciari, 1995).

Physical Properties Analysis

The physical properties of Carbonylbis(triphenylphosphine)rhodium(I) Chloride, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration and bonding. The square-planar geometry around the Rh atom plays a significant role in determining these physical properties.

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity with other chemical species and its catalytic abilities. Its ability to participate in carbon monoxide insertion and decarbonylation reactions, as well as its catalytic activity in the hydrogenation of olefins and acetylenes, are notable (Osborn, Jardine, Young, & Wilkinson, 1966). Additionally, its reactions with hydrogen, oxygen, carbon monoxide, and aldehydes further demonstrate its diverse chemical properties.

科学的研究の応用

-

Cyclometallation

- Scientific Field : Organometallic Chemistry .

- Application Summary : Cyclometallation is a process where a metal atom is inserted into a C-H or C-C bond of an organic molecule. Carbonylbis(triphenylphosphine)rhodium(I) Chloride is used in this process .

- Methods of Application : The specific methods of application can vary depending on the organic molecule being used. Typically, the Carbonylbis(triphenylphosphine)rhodium(I) Chloride would be mixed with the organic molecule in a suitable solvent under specific conditions to facilitate the cyclometallation .

- Results or Outcomes : The outcome of cyclometallation is the formation of a new organometallic compound. The specific results can vary depending on the organic molecule being used .

-

Organic Synthesis and Organometallic Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Carbonylbis(triphenylphosphine)rhodium(I) Chloride can be used in organic synthesis and organometallic reactions .

- Methods of Application : The specific methods of application can vary widely depending on the specific reaction or synthesis being performed .

- Results or Outcomes : The outcomes can include the synthesis of new organic compounds or the formation of new organometallic complexes .

-

Synthesis of Organorhodium Complexes

- Scientific Field : Inorganic Chemistry .

- Application Summary : Carbonylbis(triphenylphosphine)rhodium(I) Chloride is used in the synthesis of organorhodium complexes . It is a bright yellow, air-stable solid and is the Rh analogue of Vaska’s complex, the corresponding iridium complex .

- Methods of Application : The complex is typically produced by the carbonylation of Wilkinson’s catalyst .

- Results or Outcomes : The outcome of this process is the formation of new organorhodium complexes .

-

Catalyst for Hydroformylation

- Scientific Field : Industrial Chemistry .

- Application Summary : Carbonylbis(triphenylphosphine)rhodium(I) Chloride is the precursor to tris(triphenylphosphine)rhodium carbonyl hydride, an important catalyst for hydroformylation .

- Methods of Application : The complex is prepared by treating RhCl(CO)[P(C6H5)3]2 with sodium borohydride and triphenylphosphine .

- Results or Outcomes : The outcome of this process is the formation of tris(triphenylphosphine)rhodium carbonyl hydride, which is used as a catalyst for hydroformylation .

-

Transition Metal Catalysts

- Scientific Field : Catalysis .

- Application Summary : Carbonylbis(triphenylphosphine)rhodium(I) Chloride is used as a transition metal catalyst . Transition metal catalysts play a crucial role in many chemical reactions, including those in the pharmaceutical and petrochemical industries .

- Methods of Application : The specific methods of application can vary widely depending on the specific reaction being catalyzed .

- Results or Outcomes : The outcomes can include the acceleration of chemical reactions and the formation of new compounds .

-

Hydrogenation Catalyst

- Scientific Field : Industrial Chemistry .

- Application Summary : Carbonylbis(triphenylphosphine)rhodium(I) Chloride is used as a hydrogenation catalyst . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst .

- Methods of Application : The specific methods of application can vary widely depending on the specific reaction being catalyzed .

- Results or Outcomes : The outcomes can include the reduction of unsaturated substrates, such as olefins, alkynes, nitro groups, and carbonyls .

Safety And Hazards

特性

IUPAC Name |

formaldehyde;rhodium;triphenylphosphane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.CH2O.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;1H2;1H;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWKFRMRYWEJBC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H32ClOP2Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals; [Alfa Aesar MSDS] | |

| Record name | Chlorocarbonylbis(triphenylphosphine) rhodium(I) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Carbonylbis(triphenylphosphine)rhodium(I) Chloride | |

CAS RN |

13938-94-8 | |

| Record name | Carbonylchlorobis(triphenylphosphine)rhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)